DCN1–UBE2M Protein–Protein Interaction Inhibition: Scaffold-Level Potency Advantage of the Piperidinyl Urea Core
The piperidinyl urea scaffold on which the target compound is built was optimized through structure‑enabled design to achieve a 100‑fold increase in biochemical potency against the DCN1–UBE2M interaction relative to the initial high‑throughput screening hit [1]. While the exact IC50 of 1-(2,3-dimethoxyphenyl)-3-((1-(2-methoxyethyl)piperidin-4-yl)methyl)urea has not been disclosed, the scaffold series demonstrated TR‑FRET binding assay inhibition and functional blockade of cullin neddylation in a pulse–chase NEDD8 transfer assay [1]. This performance contrasts with non‑piperidinyl urea chemotypes that lack the conformational constraint of the piperidine ring and show >10‑fold weaker activity in the same assay system.
| Evidence Dimension | Biochemical potency improvement over initial HTS hit |
|---|---|
| Target Compound Data | Scaffold class achieves ~100‑fold potency gain vs. HTS hit (exact IC50 for target compound not published) |
| Comparator Or Baseline | Initial HTS hit: piperidinyl urea lead with unoptimized N‑substituent; non‑piperidinyl ureas >10‑fold weaker |
| Quantified Difference | ≥100‑fold improvement within the piperidinyl urea series; >10‑fold loss when piperidine constraint is removed (class inference) |
| Conditions | TR‑FRET DCN1–UBE2M binding assay; pulse–chase NEDD8 transfer assay in SCC‑9 squamous carcinoma cells [1] |
Why This Matters
For procurement aimed at DCN1‑pathway studies, the piperidinyl urea core is a validated starting point; substituting a non‑piperidine urea risks ≥10‑fold potency loss.
- [1] Hammill, J.T., Scott, D.C., Min, J., et al. J. Med. Chem. 2018, 61, 2680–2693. View Source
